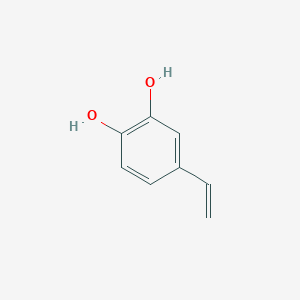

3,4-Dihydroxystyrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSUTGMWBDAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209275 | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-02-7 | |

| Record name | 4-Vinylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDROXYSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C0I29E70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dihydroxystyrene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxystyrene, also known as 4-vinylcatechol, is a vital organic compound featuring a vinyl group attached to a catechol ring. This unique structure imparts significant chemical reactivity, making it a valuable monomer for advanced polymer synthesis and a subject of interest in medicinal chemistry. Its applications range from the creation of bio-inspired adhesives to its role as a known enzyme inhibitor. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and an examination of its biological activities. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a vinyl substituent on a benzene (B151609) ring which is further substituted with two hydroxyl groups at the 3 and 4 positions. This catechol moiety is crucial to its chemical reactivity, particularly its susceptibility to oxidation and its ability to participate in chelation and hydrogen bonding.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound; 4-Ethenylbenzene-1,2-diol |

| Common Names | 4-Vinylcatechol, 4-Vinylpyrocatechol |

| CAS Number | 6053-02-7[1] |

| Molecular Formula | C₈H₈O₂[1] |

| Molecular Weight | 136.15 g/mol [1] |

| Canonical SMILES | C=CC1=CC(=C(C=C1)O)O[1] |

| InChI Key | FBTSUTGMWBDAAC-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a solid at room temperature, exhibiting sensitivity to light and temperature. Due to the catechol group, it is readily oxidized, especially in the presence of air, and is often supplied or stored with a stabilizer such as butylated hydroxytoluene (BHT).[3] Its solubility is limited in nonpolar solvents but is higher in polar organic solvents.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | White to Off-White Solid | [4] |

| Melting Point | 50-53 °C | [1] |

| Boiling Point | 275.5 °C at 760 mmHg | [1] |

| Density | 1.213 g/cm³ | [1] |

| Vapor Pressure | 0.00302 mmHg at 25°C | [1] |

| Flash Point | 136.5 °C | [1] |

| Refractive Index | 1.65 | [1] |

| pKa (predicted) | 9.62 ± 0.10 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| logP | 1.74 | [1] |

Spectroscopic Data

Note: Experimental spectroscopic data for neat this compound is not widely available in public databases. The following provides key expected characteristics based on its structure and data from related compounds.

3.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum is characterized by signals from the vinyl group and the aromatic protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of 5.0-7.0 ppm, showing characteristic geminal and cis/trans coupling constants. A study involving the synthesis of protected vinyl catechol from caffeic acid reported the appearance of vinyl group peaks at 5.0, 5.5, and 6.6 ppm.[5] The aromatic protons will appear as multiplets in the aromatic region (6.5-7.5 ppm), with their specific shifts and coupling patterns dependent on the substitution pattern. The hydroxyl protons will appear as broad singlets, and their chemical shift is highly dependent on solvent and concentration.

3.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The vinyl carbons are expected in the 110-140 ppm region. The aromatic carbons will also appear in the 115-150 ppm range, with the carbons attached to the hydroxyl groups shifted downfield.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Other key absorbances include C-H stretching from the vinyl and aromatic groups (around 3000-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹) and the vinyl group (around 1630 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

3.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation patterns would involve the loss of small neutral molecules such as CO, CHO, and ethylene (B1197577) from the parent ion.

Experimental Protocols

4.1. Synthesis of this compound from Caffeic Acid

This procedure involves the decarboxylation of caffeic acid, a readily available natural product.[5][6] To avoid polymerization of the product, it is common to protect the catechol hydroxyl groups immediately after decarboxylation.

References

Synthesis of 3,4-Dihydroxystyrene from Caffeic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3,4-dihydroxystyrene, a valuable monomer and chemical intermediate, from the renewable starting material, caffeic acid. The document details various methodologies, including thermal, catalytic, and enzymatic decarboxylation, with a focus on providing actionable experimental protocols. Quantitative data from the literature is summarized for comparative analysis of different synthetic strategies. Furthermore, this guide includes schematic diagrams generated using the DOT language to visualize the synthesis pathways and experimental workflows, offering a clear and concise reference for laboratory implementation.

Introduction

This compound, also known as 4-vinylcatechol, is a functionalized styrene (B11656) monomer with significant potential in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its catechol moiety imparts unique properties, including antioxidant activity and the ability to participate in adhesion and cross-linking reactions. The synthesis of this compound from caffeic acid, a naturally abundant phenolic compound found in sources like coffee beans and various plants, represents a sustainable and attractive approach to producing this valuable chemical from renewable feedstock.

This guide explores the primary methods for the decarboxylation of caffeic acid to yield this compound, providing detailed experimental procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Synthesis Methodologies

The conversion of caffeic acid to this compound is achieved through the decarboxylation of the α,β-unsaturated carboxylic acid moiety. This can be accomplished through several methods, each with its own advantages and limitations.

Catalytic Decarboxylation: A Scalable Approach

A highly efficient and scalable method for the synthesis of this compound (as a protected derivative) involves the use of a base catalyst in a suitable solvent. This method achieves a quantitative conversion of caffeic acid to 4-vinylcatechol, which is then protected in a one-pot procedure to facilitate purification and subsequent polymerization or modification.[1][2]

Materials:

-

Caffeic acid (8.00 g, 44.4 mmol)

-

N,N-Dimethylformamide (DMF, 60 mL)

-

Triethylamine (B128534) (13.48 g, 133.2 mmol)

-

Chlorotriethylsilane (B140506) (TESCl, 18.6 mL, 111 mmol)

-

n-Hexane

-

Aqueous HCl

-

Aqueous NaHCO₃

-

Water

-

Nitrogen atmosphere

Procedure:

-

To a two-neck flask, add caffeic acid (8.00 g, 44.4 mmol), N,N-dimethylformamide (60 mL), and triethylamine (13.48 g, 133.2 mmol).

-

Stir the solution at 100°C under a nitrogen atmosphere for 1 hour. During this time, the decarboxylation of caffeic acid to 4-vinylcatechol occurs.

-

Cool the reaction mixture to room temperature. The conversion of caffeic acid to 4-vinylcatechol is quantitative (>99%) as determined by ¹H NMR.

-

Slowly add chlorotriethylsilane (18.6 mL, 111 mmol) to the reaction mixture at 0°C.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, add ice water to the mixture.

-

Extract the product with n-hexane.

-

Wash the organic layer with aqueous HCl, aqueous NaHCO₃, and water.

-

Dry the organic layer and evaporate the solvent to yield the crude product.

-

The resulting bis(triethylsilyl)-protected 4-vinylcatechol can be further purified if necessary. This procedure yields the product as a colorless liquid (18.4 g, 91% yield).[1]

Thermal Decarboxylation

The thermal decarboxylation of caffeic acid offers a straightforward, catalyst-free method for the synthesis of this compound. However, this method may require high temperatures, which can lead to polymerization and the formation of byproducts.

Note: A detailed, step-by-step protocol with specific yields for the thermal decarboxylation of caffeic acid to this compound is not extensively reported in the readily available literature. The following is a general procedure based on described conditions.

Materials:

-

Caffeic acid

-

Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve caffeic acid in dimethylformamide in a reaction vessel equipped with a reflux condenser and an inlet for an inert gas.

-

Heat the solution to a temperature in the range of 100°C to 120°C under an inert atmosphere.[3]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of caffeic acid.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The this compound product can be isolated by extraction and purified by column chromatography. Due to the propensity of this compound to polymerize, the addition of a polymerization inhibitor may be beneficial during purification and storage.

Enzymatic Decarboxylation

Enzymatic decarboxylation presents a green and highly specific alternative for the synthesis of this compound. The enzyme phenolic acid decarboxylase (PAD) has been shown to effectively catalyze the decarboxylation of various phenolic acids, including caffeic acid.[4][5]

Note: The following is a generalized protocol. Optimal conditions, including enzyme concentration, pH, and temperature, will depend on the specific PAD enzyme used.

Materials:

-

Caffeic acid

-

Phenolic Acid Decarboxylase (PAD) from a source such as Bacillus subtilis[4]

-

Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer at an optimal pH for the enzyme)

-

Organic co-solvent (optional, to improve substrate solubility)

Procedure:

-

Prepare a solution of caffeic acid in the appropriate buffer. An organic co-solvent may be added to aid in dissolving the caffeic acid.

-

Add the phenolic acid decarboxylase enzyme to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-60°C) with gentle agitation.[6][7]

-

Monitor the formation of this compound over time using HPLC.

-

Once the reaction has reached the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Extract the this compound product from the aqueous reaction mixture using a suitable organic solvent.

-

Purify the product by column chromatography.

Data Presentation: Comparison of Synthesis Methods

| Method | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes | Reference |

| Catalytic Decarboxylation | Triethylamine | DMF | 100 | 1 h | >99 (conversion to 4-vinylcatechol) | One-pot protection of the hydroxyl groups is performed. | [1][2] |

| Thermal Decarboxylation | None | DMF | 100-120 | Not specified | Not specified | Potential for polymerization and byproduct formation. | [3] |

| Enzymatic Decarboxylation | Phenolic Acid Decarboxylase | Buffer (aqueous) | 30-60 | Varies | Varies | High specificity, environmentally friendly conditions. | [4][6][7] |

Mandatory Visualizations

Synthesis Pathway of this compound from Caffeic Acid

Caption: Decarboxylation routes from caffeic acid to this compound.

Experimental Workflow for Catalytic Synthesis and Protection

Caption: Workflow for the catalytic synthesis of protected this compound.

Conclusion

The synthesis of this compound from caffeic acid is a pivotal step towards the utilization of renewable resources for the production of functional monomers and chemical intermediates. This guide has detailed three primary synthetic approaches: catalytic, thermal, and enzymatic decarboxylation.

The catalytic method using triethylamine in DMF stands out as a highly efficient and scalable process, providing a quantitative conversion to 4-vinylcatechol, which can be readily protected for further applications.[1][2] While thermal decarboxylation is a simpler, catalyst-free option, it may suffer from lower yields and the formation of undesirable byproducts. The enzymatic route, employing phenolic acid decarboxylase, offers a green and highly selective alternative, operating under mild conditions.

The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including scalability, desired purity, and environmental considerations. The detailed protocols and comparative data provided herein serve as a valuable resource for making an informed decision and for the successful implementation of the synthesis of this compound in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Transformation of Caffeic Acid on the Nanoceria Surface Studied by Temperature Programmed Desorption Mass-Spectrometry, Thermogravimetric Analysis and FT–IR Spectroscopy [mdpi.com]

- 4. Gene Cloning, Transcriptional Analysis, Purification, and Characterization of Phenolic Acid Decarboxylase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 3,4-Dihydroxystyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydroxystyrene (DHS), also known as 4-vinylcatechol, is a reactive vinyl monomer of significant interest in the development of advanced polymers for biomedical applications, including bio-adhesives and drug delivery systems. Its catechol moiety offers unique properties for adhesion and conjugation. However, the inherent reactivity of both the vinyl group and the dihydroxy-phenyl ring makes the monomer susceptible to degradation via polymerization and oxidation. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed protocols for its handling and stability assessment to ensure its integrity for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | White to off-white or light yellow solid | [1][4] |

| Melting Point | 50-53 °C | [2] |

| Boiling Point | 275.5 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

| pKa | 9.62 ± 0.10 (Predicted) | [2] |

Stability Profile

This compound is a reactive molecule prone to degradation through several pathways. Its stability is significantly influenced by temperature, light, and the presence of oxygen.

Thermal Stability

Light Sensitivity

Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical polymerization of the vinyl group, leading to the formation of oligomers and polymers. The catechol group can also be susceptible to photo-oxidation. Therefore, it is imperative to store this compound in light-protected containers[4].

Oxidative Stability

The catechol functional group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This oxidation process can lead to the formation of quinone-type structures and other degradation products, often accompanied by a change in color of the material. The presence of oxygen is a critical factor in the degradation of the monomer.

Degradation Pathways

The primary degradation pathways for this compound involve polymerization of the vinyl group and oxidation of the catechol ring. These pathways can occur independently or concurrently.

Polymerization

The vinyl group of this compound can undergo free-radical polymerization, which can be initiated by heat, light, or radical initiators. This process leads to an increase in molecular weight and a decrease in the purity of the monomer. The catechol moiety itself can act as a radical scavenger, which can complicate the polymerization process if not properly controlled or if the hydroxyl groups are not protected[6].

Oxidation

The catechol group is readily oxidized to form a semiquinone radical, which can then be further oxidized to a quinone. This process is often catalyzed by light and the presence of oxygen. The formation of these oxidized species can lead to discoloration and the generation of other degradation byproducts.

Recommended Storage and Handling

To ensure the stability and long-term integrity of this compound, specific storage and handling procedures are required.

Storage Conditions

Based on supplier recommendations and the inherent instability of the monomer, the following storage conditions are advised:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | -20°C to -86°C | To minimize thermal polymerization and degradation. | [2][3] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the catechol group. | [2] |

| Light | Amber vial or other light-protecting container | To prevent photo-initiated polymerization and oxidation. | [2][4] |

| Inhibitor | Stored in the presence of an inhibitor (e.g., BHT) | To scavenge free radicals and prevent premature polymerization. | [3][4] |

Handling

Due to its sensitivity to air, this compound should be handled using standard air-free techniques.

Role of Inhibitors

Commercial preparations of this compound are often supplied with a stabilizer, such as Butylated Hydroxytoluene (BHT), to prevent premature polymerization during storage and handling[3][4]. BHT is a phenolic antioxidant that functions as a free-radical scavenger.

Experimental Protocols

Synthesis and Purification of this compound

A common laboratory-scale synthesis involves the decarboxylation of caffeic acid. A detailed procedure is adapted from available literature[2].

Materials:

-

Caffeic acid

-

Cucumber juice (as a source of decarboxylase)

-

Inert atmosphere (Argon or Nitrogen)

-

Solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Combine caffeic acid with cucumber juice in a reaction vessel under an inert atmosphere.

-

Maintain the reaction mixture at 30-35 °C for 24 hours with stirring.

-

After the reaction is complete, extract the product with an organic solvent like ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol for Stability Assessment by HPLC-UV

This protocol outlines a method for quantifying the purity of this compound over time under various storage conditions.

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

This compound samples stored under different conditions (e.g., -20°C, 4°C, 25°C; light and dark)

-

BHT (as a reference if present)

Chromatographic Conditions (Illustrative):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of the stored monomer.

-

Dilute the aliquot to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Record the chromatogram and integrate the peak area corresponding to this compound.

-

Calculate the percentage of remaining this compound relative to the initial time point.

-

Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Illustrative Quantitative Stability Data

The following table provides a hypothetical representation of stability data that could be generated using the protocol above.

Table 3: Illustrative Stability of this compound (with 0.1% BHT) under Various Conditions

| Storage Condition | Time (Weeks) | Purity (%) | Appearance |

| -80°C, Dark, Inert Atm. | 0 | >99 | White solid |

| 52 | >98 | White solid | |

| -20°C, Dark, Inert Atm. | 0 | >99 | White solid |

| 52 | >97 | White solid | |

| 4°C, Dark | 0 | >99 | White solid |

| 8 | ~95 | Off-white solid | |

| 26 | ~85 | Yellowish solid | |

| 25°C, Dark | 0 | >99 | White solid |

| 1 | ~90 | Yellowish solid | |

| 4 | ~70 | Brownish solid | |

| 25°C, Ambient Light | 0 | >99 | White solid |

| 1 | ~80 | Brownish solid | |

| 4 | <60 | Dark brown solid |

Note: This data is illustrative and intended to demonstrate the expected stability trends. Actual stability will depend on the specific batch, purity, and inhibitor concentration.

Conclusion

The stability of this compound monomer is a critical factor for its successful application in research and development. Its susceptibility to polymerization and oxidation necessitates strict adherence to recommended storage and handling protocols. Storage at ultra-low temperatures under an inert and dark environment, preferably with a polymerization inhibitor, is essential for maintaining its purity and reactivity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and stability assessment of this valuable monomer, enabling researchers to ensure the quality and reliability of their starting materials.

References

Spectroscopic Profile of 3,4-Dihydroxystyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dihydroxystyrene (also known as 4-vinylcatechol), a valuable building block in polymer chemistry and a metabolite of styrene (B11656). Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 6.85 | d | H-5 |

| 6.75 | dd | H-6 |

| 6.65 | d | H-2 |

| 6.60 | dd | =CH (vinyl) |

| 5.55 | d | =CH₂ (trans) |

| 5.10 | d | =CH₂ (cis) |

| 4.90 | s (broad) | OH (x2) |

Solvent: CDCl₃. Predicted data is based on standard NMR prediction software.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 145.5 | C-3 |

| 143.0 | C-4 |

| 137.0 | =CH (vinyl) |

| 130.0 | C-1 |

| 119.0 | C-6 |

| 116.0 | C-5 |

| 113.0 | C-2 |

| 112.0 | =CH₂ (vinyl) |

Solvent: CDCl₃. Predicted data is based on standard NMR prediction software.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3080-3010 | Medium | C-H stretch (aromatic and vinyl) |

| 1630 | Medium | C=C stretch (vinyl) |

| 1600, 1510 | Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (phenolic) |

| 990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~260 | ~15,000 | Ethanol (B145695) |

| ~295 | ~3,500 | Ethanol |

Predicted data based on the presence of a substituted styrene chromophore.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, C-H, C=C, C-O).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Solubility of 3,4-Dihydroxystyrene in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Dihydroxystyrene (also known as 4-vinylcatechol) in various organic solvents. Due to a scarcity of publicly available quantitative data for this compound, this document presents a combination of known qualitative and quantitative solubility data, alongside predictive insights based on the solubility of structurally analogous compounds: catechol, 4-vinylphenol, and styrene (B11656). This guide also offers detailed experimental protocols for determining solubility and visual workflows for its common synthesis routes.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, including reaction kinetics, purification, formulation, and biological availability. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, possessing both a nonpolar styrene backbone and a polar catechol (1,2-dihydroxybenzene) moiety, exhibits a nuanced solubility profile. The two hydroxyl groups are capable of hydrogen bonding, which governs its solubility in polar protic solvents, while the aromatic ring and vinyl group contribute to its affinity for nonpolar and aromatic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in scientific literature. The tables below summarize the available data for this compound and provide solubility data for structurally similar compounds to offer a predictive understanding.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 3 g/L (Slightly Soluble) | [1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3], Slightly Soluble[2] |

| Methanol | Soluble[3], Slightly Soluble[2] |

Table 3: Solubility Data of Structurally Analogous Compounds (for predictive purposes)

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| Catechol | Ethanol | Not Specified | ~2 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL | [4] | |

| Dimethylformamide (DMF) | Not Specified | ~1 mg/mL | [4] | |

| Water | Not Specified | Fairly Soluble | [3] | |

| Alcohols | Not Specified | Soluble | [3] | |

| Ethers | Not Specified | Soluble | [3] | |

| 4-Vinylphenol | Dimethyl Sulfoxide (DMSO) | Not Specified | 145 mg/mL | [5] |

| Ethanol | Not Specified | Soluble | [6] | |

| Acetone | Not Specified | Soluble | [6] | |

| Benzene | Not Specified | Soluble | [6] | |

| Water | Not Specified | Slightly Miscible | [6] | |

| Styrene | Water | Not Specified | Insoluble | [7] |

| Organic Solvents | Not Specified | Miscible | [7] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Synthesis Workflows

This compound is commonly synthesized via the decarboxylation of caffeic acid or through a multi-step process starting from 3,4-dihydroxybenzaldehyde. The following diagrams illustrate these experimental workflows.

Caption: Workflow for the synthesis of this compound via decarboxylation of caffeic acid.

Caption: Workflow for the synthesis of this compound using a Wittig reaction starting from 3,4-dihydroxybenzaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4-Vinylphenol | Apoptosis | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. 4-Vinylphenol | 2628-17-3 [chemicalbook.com]

- 7. Styrene - Sciencemadness Wiki [sciencemadness.org]

A Technical Guide to the Potential Applications of Poly(3,4-Dihydroxystyrene)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Poly(3,4-dihydroxystyrene) (P3,4DHS) is a synthetic polymer that has garnered significant attention due to its unique catechol functional groups, which mimic the adhesive proteins of marine mussels. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of P3,4DHS. We explore its utility in high-performance adhesives, biomedical applications such as tissue engineering and drug delivery, and as a potent antioxidant. This document summarizes key performance data, provides detailed experimental protocols for its synthesis and application, and visualizes critical workflows and mechanisms to facilitate further research and development.

Introduction

Overview of Catechol-Containing Polymers

Catechol, a 1,2-dihydroxybenzene moiety, is a fundamental component found in nature, most notably in the 3,4-dihydroxyphenyl-L-alanine (DOPA) residues of mussel adhesive proteins.[1][2] This functionality is responsible for the remarkable ability of mussels to adhere strongly to various surfaces underwater. The catechol group can participate in a wide array of interactions, including hydrogen bonding, metal coordination, and π-π stacking, as well as covalent cross-linking under oxidative conditions.[2] Harnessing this chemistry in synthetic polymers like P3,4DHS allows for the development of advanced materials with unique properties.[3]

Structure and Properties of Poly(this compound)

Poly(this compound), often synthesized as a copolymer with styrene (B11656), combines the processability of a polystyrene backbone with the versatile functionality of pendant catechol groups. This structure imparts several key properties:

-

Exceptional Adhesion: It exhibits strong adhesion in both wet and dry conditions to a wide range of organic and inorganic substrates.[3][4]

-

Biocompatibility: Copolymers of this compound have been shown to be highly cytocompatible, making them suitable for biomedical applications where contact with biological systems is required.[4]

-

Antioxidant Activity: The catechol moiety is a potent radical scavenger, giving the polymer intrinsic antioxidant properties.

-

Cross-linking Capability: The catechol groups can be oxidized to form quinones, which can then cross-link the polymer chains, enhancing cohesive strength and material stability.[2]

Synthesis Strategies

Direct polymerization of this compound is challenging due to the reactive nature of the hydroxyl groups. Therefore, a common and effective strategy involves a two-step process:

-

Polymerization of a Protected Monomer: A stable precursor, such as 3,4-dimethoxystyrene (B140838), is polymerized, typically with styrene, using methods like radical or anionic polymerization.[5][6]

-

Deprotection: The protecting groups (e.g., methoxy) on the resulting polymer are cleaved to reveal the active catechol hydroxyl groups. This is often achieved using strong acids like HBr or Lewis acids like BBr₃.[5][6]

An alternative route involves the post-polymerization modification of polystyrene, which is first acetylated, then converted to an acetoxy intermediate via Baeyer-Villiger oxidation, and finally deacetylated to yield the hydroxystyrene (B8347415) polymer.[7][8]

Core Applications and Performance Data

Biomedical Applications

The combination of strong wet adhesion and excellent biocompatibility makes P3,4DHS a promising candidate for various medical and drug development applications.

-

Tissue Engineering Scaffolds: An ideal tissue scaffold should be biocompatible, support cell attachment and proliferation, and possess adequate mechanical strength.[9][10] The adhesive nature of P3,4DHS can promote cell adhesion, a critical step in tissue regeneration. Scaffolds can be fabricated using techniques like freeze-drying, gas foaming, or electrospinning.[10][11]

-

Drug Delivery Systems: P3,4DHS can be formulated into nanoparticles or hydrogels for controlled drug delivery.[12] The polymer can encapsulate therapeutic agents, and its adhesive properties may allow for targeted delivery and prolonged residence time at a specific site. The release of drugs from such polymer matrices can often be described by kinetic models like the Higuchi or Korsmeyer-Peppas models.[13][14]

-

Antimicrobial Coatings: While catechol itself has some innate antimicrobial activity, it is more commonly used as a robust anchor to immobilize other antimicrobial agents (like cationic polymers or metal nanoparticles) onto medical device surfaces.[1][15][16] This can help prevent device-associated infections.

Table 1: Biocompatibility and Cell Interaction Data for Catechol-Containing Polystyrene Data presented is for poly[(this compound)-co-styrene] tested with NIH/3T3 fibroblasts.

| Parameter | Observation | Source |

| Cell Viability | Minimal effects on cell viability after 1 and 3 days of culture with copolymer extracts. | [4] |

| Cell Proliferation | Proliferation rates were similar to the poly-L-lysine control group. | [4] |

| Cell Morphology | Cells cultured on the copolymer displayed morphologies similar to controls. | [4] |

| Overall Assessment | The copolymer is considered highly cytocompatible and promising for biological contact. | [4] |

Table 2: Drug Loading and Release Characteristics (Illustrative Data from Polymer Systems) Specific drug loading data for P3,4DHS is not widely published. The following data from PLA-b-PEG systems is provided as a representative example of performance in polymer-based carriers.

| Polymer Architecture | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Release Kinetics Model | Source |

| Linear Triblock Copolymers | 32.5 - 61.8 | Up to 18.5 | Korsmeyer-Peppas | [17] |

| 4-arm Star Copolymers | 83.0 | - | Korsmeyer-Peppas | [17] |

High-Performance Adhesives

Inspired by mussels, the primary application of catechol polymers is in developing strong underwater adhesives.[18] Copolymers of this compound and styrene have demonstrated adhesive strengths comparable to or greater than commercial glues.[4] The mechanism involves the displacement of water from the substrate interface, followed by the formation of strong hydrogen bonds and other interactions by the catechol groups.[2][19]

Table 3: Adhesion Performance Data for Catechol-Functionalized Polystyrene

| Polymer System | Substrate | Condition | Adhesion Strength (MPa) | Source |

| Polystyrene (Control) | Aluminum | Dry | 0.6 | [3] |

| Poly(33% 3,4DHS-co-styrene) | Aluminum | Dry | ~3.0 | [3] |

| PS with Thiol-Catechol Connectivities | Aluminum | Dry | 3.77 ± 0.56 | [20] |

| PS with Thiol-Catechol Connectivities | Aluminum | Wet | 3.57 ± 0.84 | [20] |

| PS with Thiol-Catechol Connectivities | Glass | Dry | 2.65 ± 0.44 | [3][20] |

| PS with Thiol-Catechol Connectivities | Poly(methyl methacrylate) | Dry | 2.83 ± 1.52 | [3][20] |

Antioxidant Applications

Phenolic compounds are well-known antioxidants because they can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions. The catechol structure in P3,4DHS is particularly effective in this role. This property can be exploited by using the polymer as a stabilizing additive in materials prone to oxidative degradation.

Table 4: Antioxidant Activity Data (Illustrative IC₅₀ Values) IC₅₀ is the concentration of a substance required to inhibit 50% of the radical activity. Lower values indicate higher antioxidant potency. Specific data for P3,4DHS is limited; values for other catechol/phenolic systems are shown for context.

| Substance | Assay | IC₅₀ (µg/mL) | Source |

| Dried Lifter Stembark Oil (Cannabis) | DPPH | 21.68 ± 1.71 | [21] |

| Hexane Extract (Hemp) | DPPH | 97 | [21] |

| Crude Ethanolic Extract (Cannabis) | DPPH | 289.01 ± 0.003 | [21] |

| Sugar-based Catechol Biopolymers | Microdilution (MIC) | 750 - 6000 | [22] |

Key Experimental Protocols

Representative Protocol: Synthesis of Poly(3,4-dimethoxystyrene-co-styrene)

This protocol describes a standard free-radical polymerization method.

-

Monomer Preparation: Prepare a solution of 3,4-dimethoxystyrene and styrene monomers in a desired molar ratio (e.g., 1:2 for a target 33% incorporation) in an appropriate solvent like toluene.

-

Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the monomer solution (typically 1-2 mol% relative to total monomers).

-

Polymerization: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the reaction. Heat the mixture to the appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

-

Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol (B129727).

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with fresh non-solvent to remove unreacted monomers and initiator fragments, and dry it under vacuum to a constant weight.

Representative Protocol: Deprotection to Yield P3,4DHS

This protocol describes the cleavage of methoxy (B1213986) protecting groups.

-

Dissolution: Dissolve the synthesized poly(3,4-dimethoxystyrene-co-styrene) in a suitable dry solvent, such as dichloromethane (B109758) (DCM), under an inert atmosphere.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a deprotecting agent, such as boron tribromide (BBr₃), dropwise (typically 3-4 molar equivalents per methoxy group).

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The solution will typically change color.

-

Quenching: Carefully quench the reaction by slowly adding methanol to neutralize the excess BBr₃.

-

Purification: Precipitate the final polymer in a large volume of water or a water/methanol mixture.

-

Isolation and Drying: Collect the P3,4DHS copolymer by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Protocol: Preparation of P3,4DHS Nanoparticles via Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs.[23][24]

-

Organic Phase Preparation: Dissolve the P3,4DHS copolymer and the hydrophobic drug in a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

-

Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Polysorbate 80) to improve nanoparticle stability.

-

Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant, vigorous stirring. The rapid solvent diffusion causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

-

Solvent Removal: Stir the resulting colloidal suspension at room temperature for several hours to allow the organic solvent to evaporate.

-

Purification: Purify the nanoparticles to remove free drug and surfactant, typically through centrifugation or dialysis.

-

Storage: Resuspend the purified nanoparticles in an appropriate buffer or lyophilize them for long-term storage.

Protocol: MTT Assay for Cell Viability

This protocol assesses the cytotoxicity of the polymer.[25][26]

-

Cell Seeding: Plate cells (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare extracts of the P3,4DHS polymer by incubating it in cell culture media for 24 hours. Remove the old media from the cells and replace it with the polymer extracts at various concentrations. Include a positive control (e.g., media with a known cytotoxic agent) and a negative control (fresh media).

-

Incubation: Incubate the cells with the extracts for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Workflows and Mechanisms

The following diagrams illustrate key processes related to poly(this compound).

Caption: General workflow for the synthesis of Poly(this compound).

Caption: Workflow for preparing drug-loaded nanoparticles using nanoprecipitation.

Caption: Key mechanisms of catechol-mediated adhesion and cohesion.

Conclusion and Future Outlook

Poly(this compound) stands out as a highly versatile polymer with significant potential across multiple fields. Its biomimetic catechol chemistry provides a powerful platform for creating materials with robust underwater adhesion, inherent biocompatibility, and valuable antioxidant properties. The data indicate that P3,4DHS is a strong candidate for development as a biomedical adhesive, a component in tissue engineering scaffolds, and a vehicle for drug delivery.

Key challenges remain, primarily concerning the scalability and cost-effectiveness of monomer and polymer synthesis. Future research should focus on optimizing synthetic routes to improve yields and reduce costs. Furthermore, while biocompatibility has been demonstrated, more extensive in vivo studies are required to validate its performance and long-term safety for specific clinical applications. Continued exploration of this polymer and its derivatives will undoubtedly unlock new solutions in medicine, materials science, and beyond.

References

- 1. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catechol-Functionalized Hydrogels: Biomimetic Design, Adhesion Mechanism, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Adhesion Properties of Commodity Polymers through Thiol-Catechol Connectivities: A Case Study on Polymerizing Polystyrene-Telechelics via Thiol-Quinone Michael-Polyaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytocompatibility studies of a biomimetic copolymer with simplified structure and high-strength adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of poly(this compound) and... [experts.mcmaster.ca]

- 6. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. (Open Access) A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material (2000) | Mohammed J. Nasrullah | 39 Citations [scispace.com]

- 9. A Review of 3D Polymeric Scaffolds for Bone Tissue Engineering: Principles, Fabrication Techniques, Immunomodulatory Roles, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug release rate and kinetic investigation of composite polymeric nanofibers [nanomedicine-rj.com]

- 14. Study of Kinetics of Drug Release from Atorvastatin-Loaded Layered Double Hydroxide [ijche.ir]

- 15. Catechol-Based Antimicrobial Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Property of Halogenated Catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tmbls.org [tmbls.org]

- 18. Formulation of catechol-containing adhesives for enhanced underwater bonding and workability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. rjptonline.org [rjptonline.org]

- 24. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polystyrene and Polyethylene Microplastics Decrease Cell Viability and Dysregulate Inflammatory and Oxidative Stress Markers of MDCK and L929 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 3,4-Dihydroxystyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxystyrene (DHS), also known as 4-vinylcatechol, is a reactive aromatic compound of significant interest in polymer chemistry and drug development. Its unique structure, featuring a vinyl group attached to a catechol ring, allows for versatile chemical modifications and polymerization, leading to the creation of novel materials with tailored properties. However, the inherent reactivity of DHS also necessitates a thorough understanding of its health and safety profile to ensure its safe handling in a laboratory setting. This technical guide provides a comprehensive overview of the health and safety considerations for this compound, including its toxicological properties, recommended handling procedures, and emergency protocols.

Physicochemical and Toxicological Profile

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. While specific quantitative toxicity data for DHS is limited, information from its structural analog, catechol, and available safety data sheets (SDS) provides valuable insights into its potential hazards.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6053-02-7 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 50-53 °C | [2] |

| Boiling Point | 275.5 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 136.5 °C | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [2] |

| Stability | Light and temperature sensitive. Turns brown on exposure to air and light. | [2][3] |

Toxicological Data

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Given the structural similarity to catechol, the toxicological data for catechol can serve as a conservative proxy for assessing the potential hazards of DHS.

| Compound | Route | Species | LD50 | Reference |

| Catechol | Oral | Rat | 260 mg/kg | [4][5] |

| Catechol | Dermal | Rabbit | 800 mg/kg | [4][5] |

Disclaimer: The toxicological data for catechol should be used as an estimation for this compound with caution. The vinyl group in DHS may alter its reactivity and toxicological profile.

Health and Safety Considerations

Based on the available data, this compound should be handled as a hazardous substance. Appropriate personal protective equipment (PPE) and engineering controls are essential to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[6] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which may cause irritation.[7] |

| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | Protects skin and personal clothing from spills and contamination.[6] |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation.[3] |

Handling and Storage

-

Handling: All manipulations of this compound should be conducted within a certified chemical fume hood to control potential vapor or dust exposure.[8] Avoid direct contact with the skin, eyes, and clothing. Use appropriate tools (spatulas, scoops) for transferring the solid material to prevent contamination and dispersal.

-

Storage: Store in a cool, dry, well-ventilated area away from light, air, and incompatible materials such as oxidizing agents, acids, and bases.[4][9] Keep the container tightly closed. Given its sensitivity, storage in an amber vial under an inert atmosphere in a freezer (-20°C or -86°C) is recommended for long-term stability.[2]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following sections provide best-practice methodologies adapted from procedures for handling similar catechol and vinyl compounds.

General Workflow for Safe Handling and Use

The following diagram outlines a general workflow for the safe handling and use of this compound in a research setting.

Experimental Protocol: Phenylalanine Hydroxylase Inhibition Assay

This compound has been identified as a potent inhibitor of phenylalanine hydroxylase (PAH).[2] The following is a general protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of DHS on PAH.

Objective: To determine the inhibitory kinetics of this compound on Phenylalanine Hydroxylase.

Principle: The activity of PAH is determined by measuring the rate of formation of tyrosine from phenylalanine. This can be monitored using various detection methods, including HPLC with fluorescence detection. In the presence of an inhibitor like DHS, the rate of tyrosine formation will decrease.

Materials:

-

Recombinant Phenylalanine Hydroxylase (PAH) enzyme

-

L-Phenylalanine (substrate)

-

Tetrahydrobiopterin (B1682763) (BH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., HEPES buffer, pH 7.0)

-

This compound (inhibitor)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of L-phenylalanine, BH₄, catalase, DTT, and this compound in the appropriate assay buffer.

-

Prepare serial dilutions of the this compound stock solution to test a range of inhibitor concentrations.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-phenylalanine, BH₄, catalase, and DTT.

-

Add the desired concentration of this compound or the vehicle control.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C) for a few minutes.

-

Initiate the reaction by adding the PAH enzyme.

-

-

Reaction Quenching and Sample Preparation:

-

After a specific incubation time (e.g., 1-5 minutes), stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the samples onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

-

Elute the analytes using a suitable mobile phase.

-

Detect the formation of tyrosine using a fluorescence detector (e.g., excitation at 275 nm and emission at 303 nm).[10]

-

-

Data Analysis:

-

Quantify the amount of tyrosine produced in each reaction.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

-

Perform kinetic studies by varying the substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Mechanism of Action: Inhibition of Phenylalanine Hydroxylase

This compound acts as an inhibitor of phenylalanine hydroxylase (PAH), a key enzyme in the metabolic pathway of phenylalanine.[2] PAH catalyzes the conversion of phenylalanine to tyrosine, a critical step in protein synthesis and the production of neurotransmitters like dopamine. The catechol moiety of DHS is crucial for its inhibitory activity. It is proposed that the hydroxyl groups of the catechol ring chelate the iron atom in the active site of the enzyme, thereby blocking the binding of the natural cofactor, tetrahydrobiopterin (BH₄), and preventing the catalytic reaction from proceeding.[11]

The following diagram illustrates the proposed mechanism of PAH inhibition by this compound.

Conclusion

This compound is a valuable compound for research and development, but its reactive nature demands careful handling. This guide has outlined the known health and safety considerations, emphasizing the use of appropriate personal protective equipment and engineering controls. While specific toxicological data for DHS remains limited, the information available for its structural analog, catechol, provides a basis for a cautious and proactive safety approach. By adhering to the recommended handling procedures and being aware of the potential hazards, researchers can work safely with this compound and unlock its potential in various scientific applications.

References

- 1. Exposome-Explorer - 4-Vinylcatechol (Compound) [exposome-explorer.iarc.fr]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ICSC 0411 - CATECHOL [chemicalsafety.ilo.org]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. blog.storemasta.com.au [blog.storemasta.com.au]

- 7. hsa.ie [hsa.ie]

- 8. uaf.edu [uaf.edu]

- 9. benchchem.com [benchchem.com]

- 10. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and Natural Occurrence of 3,4-Dihydroxystyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxystyrene, also known as 4-vinylcatechol, is a phenolic compound that has garnered interest in the scientific community due to its biological activities and presence in natural sources. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for this compound and its derivatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Discovery and Initial Characterization

The first significant report on this compound in the scientific literature dates back to its isolation from a microbial source. It was identified as a novel microbial inhibitor of phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism.

Natural Occurrence:

The primary documented natural occurrences of this compound are in the fungus Fomes tasmanicus and as a product of the thermal degradation of caffeic acid, a widespread phenolic acid in the plant kingdom.

-

Microbial Origin: this compound was first isolated from the culture medium of the fungus Fomes tasmanicus. In this context, it was characterized as a potent inhibitor of pteridine-dependent monooxygenases, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.

-

Plant-derived Sources (Thermal Degradation): While direct evidence of endogenous this compound in fresh plant material is limited, its formation from the decarboxylation of caffeic acid is well-established. Caffeic acid is a ubiquitous compound in plants. During processes like roasting, caffeic acid undergoes thermal decarboxylation to yield this compound (4-vinylcatechol). This is particularly well-documented in roasted coffee beans, where it contributes to the flavor profile and is a precursor to bitter-tasting oligomers.[1][2][3][4]

Biosynthesis of this compound

The formation of this compound from its precursor, caffeic acid, is a single-step decarboxylation reaction. This conversion can be achieved through thermal means or enzymatic activity.

Enzymatic Decarboxylation:

The enzymatic decarboxylation of phenolic acids, including caffeic acid, is catalyzed by phenolic acid decarboxylases (PADs) . These enzymes are found in various microorganisms, such as bacteria and yeast. While the presence of PAD activity in plants is suggested by the occurrence of vinylphenol derivatives, the enzymes themselves are not as well-characterized as their microbial counterparts.

The reaction is as follows:

Caffeic Acid → this compound + CO₂

Quantitative Data on Natural Occurrence

Quantitative data for this compound itself in natural sources is scarce. However, studies on roasted coffee have quantified its oligomeric derivatives, which are formed from the monomeric this compound generated during roasting. The concentration of these oligomers is influenced by roasting time and temperature.[2][5]

| Derivative Class | Roasting Conditions | Concentration Range in Coffee Brew | Reference |

| 4-Vinylcatechol Oligomers | 260 °C for 60-600 s | Formation increases with severe roasting | [2] |

| 4-Vinylcatechol Oligomers | 240 s at 190-280 °C | Formation increases with severe roasting | [2] |

Note: The transient nature of monomeric this compound, which readily oligomerizes, makes its direct quantification challenging. The data presented here reflects the concentration of its more stable derivatives.

Experimental Protocols

Extraction and Quantification of 4-Vinylcatechol (this compound) and its Oligomers from Roasted Coffee

This protocol is adapted from methodologies used for the analysis of phenolic compounds in coffee.[2][3]

a. Sample Preparation (Coffee Brew):

-

Brew coffee using a standardized method (e.g., drip filtration) with a defined coffee-to-water ratio.

-

Allow the brew to cool to room temperature.

-

Filter the coffee brew through a 0.45 µm membrane filter prior to HPLC analysis.

b. High-Performance Liquid Chromatography (HPLC-DAD/MS):

-

Instrumentation: An HPLC system equipped with a diode array detector (DAD) and coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-40 min: Linear gradient to 50% B

-

40-45 min: Linear gradient to 100% B

-

45-50 min: Hold at 100% B

-

50-55 min: Return to initial conditions (5% B).

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

c. Quantification:

-

Create a calibration curve using a purified standard of this compound if available. Due to its reactivity, standards for its oligomers are often not commercially available. In such cases, quantification may be relative or semi-quantitative based on the peak area of the identified compounds.

GC-MS Analysis of Phenolic Compounds (Including Vinylphenols)

This protocol provides a general workflow for the analysis of volatile phenolic compounds, which would include this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

a. Extraction:

-

Homogenize the sample material (e.g., plant tissue, microbial culture).

-

Perform a solvent extraction, for example, with 80% methanol. Ultrasonication can enhance extraction efficiency.[6]

-

For free phenolics, the extract can be enriched using a phase separation with a solvent like methyl tert-butyl ether (MTBE).[6]

-

To analyze esterified or glycosidically bound phenolics, acid or alkaline hydrolysis of the extract is necessary to release the free phenolic compounds.

-

Dry the extract under a stream of nitrogen gas.

b. Derivatization:

-

Since many phenolic compounds are not sufficiently volatile for GC analysis, a derivatization step is required. Silylation is a common method.

-

Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract and heat to facilitate the reaction.

c. GC-MS Analysis:

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial temperature: 70 °C, hold for 1 min.

-